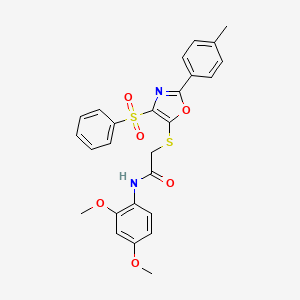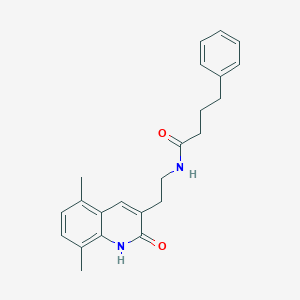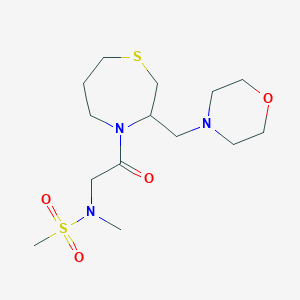![molecular formula C20H21N5O3S B2651035 N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890639-76-6](/img/structure/B2651035.png)
N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known as ETTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Tetrazole Derivatives in Scientific Research
Biological Activities : Tetrazole derivatives have been investigated for their potential as drug candidates, especially due to their biological activities. For instance, tetrazoles are known for their roles in enzyme inhibition, particularly carbonic anhydrase inhibitors, which have applications in treating conditions like glaucoma. Such compounds exhibit potent inhibitory activities against various isozymes, suggesting their utility in designing drugs with selective action profiles (Winum et al., 2004).
Antimicrobial and Antioxidant Activities : Research into tetrazole-based compounds has also highlighted their potential antimicrobial and antioxidant activities. These compounds have been evaluated against various bacterial and fungal strains, showing significant activities that point towards their potential in developing new antimicrobial agents. Their ability to scavenge free radicals further underlines their versatility in scientific research aimed at discovering novel therapeutic agents (Wardkhan et al., 2008).
Chemical Synthesis and Modification : The synthesis and functionalization of tetrazole derivatives are crucial for expanding their applications in medicinal chemistry. Research has focused on developing efficient synthetic routes and exploring the chemical reactivity of these compounds towards various nucleophiles, which is fundamental for the design of molecules with improved biological activities. Such studies not only enhance the understanding of these compounds but also open pathways to their diversified applications (Migita et al., 1980).
Sulfanilamide Derivatives in Scientific Research
Enzyme Inhibition for Therapeutic Applications : Sulfanilamide and its derivatives have been extensively studied for their enzyme inhibitory properties. These compounds serve as lead structures for developing inhibitors targeting enzymes like carbonic anhydrase, which plays a significant role in various physiological processes. Such research is foundational in the quest for new therapeutic agents, particularly in treating diseases where enzyme dysregulation is a factor (Supuran et al., 2014).
Antimicrobial Properties : Beyond enzyme inhibition, sulfanilamide derivatives have been evaluated for their antimicrobial properties, offering insights into their potential as the basis for developing new antibiotics. These studies contribute to the understanding of their mechanism of action and potential applications in combating microbial resistance, which is a growing concern in public health (Lahtinen et al., 2014).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-4-28-18-10-8-17(9-11-18)25-20(22-23-24-25)29-14(3)19(27)21-16-7-5-6-15(12-16)13(2)26/h5-12,14H,4H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMPVORTNOEOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2650953.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650955.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2650956.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(oxan-4-yloxy)propanamide](/img/structure/B2650957.png)


![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
![4-[5-(Chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide](/img/structure/B2650969.png)


![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)